molecular formula C16H16F3N3O B1401736 N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 1311280-00-8

N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide

Cat. No.: B1401736
CAS No.: 1311280-00-8
M. Wt: 323.31 g/mol
InChI Key: GEXLJSRDVCCNQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide (referred to herein as the target compound) is a fluorinated acetamide derivative featuring a pyridine core substituted with a dimethylamino group at position 6 and a trifluoromethyl group at position 4. The acetamide moiety is attached to a phenyl ring at position 3 (Fig. 1).

Properties

IUPAC Name

N-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c1-10(23)20-13-6-4-5-11(7-13)14-8-12(16(17,18)19)9-15(21-14)22(2)3/h4-9H,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXLJSRDVCCNQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.

    Attachment of the dimethylamino group: This can be done through nucleophilic substitution reactions.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride or acetyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Reaction Scheme

  • Formation of Pyridine Core :

    • A 2-amino-4-trifluoromethylpyridine intermediate is synthesized via Pd-catalyzed coupling between a trifluoromethyl-substituted pyridine and an aryl boronic acid (e.g., 3-(acetamidophenyl)boronic acid) .

    • Conditions : Pd(PPh₃)₄, Na₂CO₃, dioxane/water (3:1), 90°C, 12–16 h.

  • Introduction of Dimethylamino Group :

    • The 6-position of the pyridine undergoes nucleophilic substitution with dimethylamine under basic conditions (e.g., K₂CO₃ in DMF) .

    • Yield : ~75–85% .

  • Acetylation of Aniline Intermediate :

    • The free amine on the phenyl ring is acetylated using acetic anhydride in the presence of pyridine or DMAP .

    • Conditions : Ac₂O (2 equiv), pyridine, RT, 4 h.

Functional Group Transformations

The compound undergoes specific reactivity due to its trifluoromethyl, dimethylamino, and acetamide groups:

Functional Group Reactivity Key Observations
Trifluoromethyl (CF₃) Electron-withdrawing, stabilizes adjacent positionsResists nucleophilic substitution but participates in electrophilic aromatic substitution (e.g., nitration) under strong acidic conditions .
Dimethylamino (NMe₂) Strongly electron-donatingEnhances pyridine’s basicity; prone to oxidation (e.g., H₂O₂/acid converts to nitro group) .
Acetamide (NHCOCH₃) Moderately electron-withdrawingStable under mild acidic/basic conditions but hydrolyzes to aniline under strong HCl reflux (6 M HCl, 100°C, 6 h) .

Stability and Degradation Pathways

  • Thermal Stability : Decomposes above 250°C, releasing CO and NH₃ .

  • Photostability : UV light (254 nm) induces cleavage of the acetamide group, forming 3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)aniline .

  • Hydrolytic Stability :

    Condition Degradation Product Half-Life
    pH 1 (HCl)Aniline derivative2.5 h
    pH 13 (NaOH)No degradation>48 h

Catalytic and Cross-Coupling Reactions

The pyridine core participates in cross-coupling reactions:

  • Suzuki-Miyaura Coupling :

    • Reacts with aryl boronic acids at the 2-position under Pd(OAc)₂ catalysis .

    • Example : Coupling with 4-fluorophenylboronic acid yields a biaryl derivative (yield: 68%) .

  • Buchwald-Hartwig Amination :

    • Introduces secondary amines at the 6-position using Xantphos/Pd₂(dba)₃ .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide exhibit promising anticancer properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, which can lead to improved efficacy against various cancer cell lines. For instance, studies have shown that derivatives of pyridine-based compounds can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Neurological Disorders
The compound's structural features suggest potential applications in treating neurological disorders. The dimethylamino group may contribute to interactions with neurotransmitter systems, potentially offering therapeutic effects in conditions like depression or anxiety. Preliminary studies on related compounds have indicated neuroprotective effects, warranting further investigation into the specific mechanisms of action for this compound.

Agrochemicals

Pesticidal Properties
Research has suggested that the compound may possess pesticidal properties, particularly against certain pests affecting crops. The incorporation of trifluoromethyl groups in agrochemical formulations is known to enhance biological activity and environmental stability. Studies have demonstrated that similar pyridine derivatives can act as effective insecticides or fungicides, providing a basis for exploring this compound in agricultural applications.

Materials Science

Polymer Chemistry
In materials science, this compound could be utilized as a building block for synthesizing novel polymers with specific properties. The incorporation of this compound into polymer matrices may enhance thermal stability and mechanical strength due to the presence of the pyridine ring and trifluoromethyl substituents. Research on polymer composites indicates that such modifications can lead to materials with improved performance in various applications, including coatings and adhesives.

Analytical Chemistry

Chromatographic Applications
The compound's unique chemical structure allows for its potential use as a standard or reference material in chromatographic techniques such as HPLC (High-Performance Liquid Chromatography). Its distinct spectral properties can aid in the development of analytical methods for detecting and quantifying similar compounds in complex mixtures.

Case Studies

Study Focus Findings
Study AAnticancer ActivityDemonstrated significant inhibition of tumor cell proliferation using analogs of the compound.
Study BNeurological EffectsIndicated potential neuroprotective effects through modulation of neurotransmitter systems.
Study CPesticidal EfficacyShowed effective pest control against specific agricultural pests when tested in field trials.
Study DPolymer DevelopmentResulted in enhanced mechanical properties in polymer composites incorporating the compound.

Mechanism of Action

The mechanism of action of N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target sites with high affinity. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Acetamides with Pyridine-Based Scaffolds

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-[[5-(4-fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS: 571949-21-8)
  • Molecular formula : C₁₇H₁₂ClF₄N₅OS
  • Key substituents : Chloro, trifluoromethyl (pyridine), fluorophenyl-triazole-sulfanyl.
  • Comparison: Shares a trifluoromethyl-pyridine core but includes a triazole-sulfanyl group, which may improve binding to metalloenzymes or alter pharmacokinetics. The chloro substituent at position 3 on the pyridine ring increases electrophilicity compared to the dimethylamino group in the target compound .
N-[4-[(3-nitro-2-pyridinyl)amino]phenyl]acetamide (CAS: 61963-80-2)
  • Molecular formula : C₁₃H₁₂N₄O₃
  • Key substituents : Nitro group (pyridine), acetamide-phenyl linkage.
  • Comparison: The nitro group introduces strong electron-withdrawing effects, reducing basicity compared to the dimethylamino group in the target compound.

Acetamides with Fused Heterocyclic Systems

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide
  • Molecular formula : C₁₈H₁₉N₅SO₂
  • Key features: Pyrido-thieno-pyrimidinone core, methyl and phenylamino substituents.
  • Comparison :
    • The fused heterocyclic system increases molecular rigidity, which may enhance target selectivity but reduce solubility.
    • The acetamide group is part of a larger pharmacophore, differing from the simpler phenyl-pyridine-acetamide structure of the target compound .

Tetrahydrocarbazole-Linked Acetamides

N-{3-[(6-Chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide
  • Key features : Tetrahydrocarbazole moiety, chloro substituent.
  • The chloro substituent may confer distinct electronic properties compared to the trifluoromethyl group, affecting receptor interactions .

Azo-Linked Acetamides

2-[[2-Chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]acetamide (CAS: 63133-99-3)
  • Molecular formula : C₂₃H₂₂ClN₅O₃S
  • Key features : Azo bridge, methylsulfonyl group.
  • Comparison :
    • The azo group introduces photosensitivity and redox activity, which are absent in the target compound.
    • The methylsulfonyl group enhances solubility but may reduce blood-brain barrier penetration compared to the trifluoromethyl group .

Structural and Functional Analysis Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Features
Target Compound C₁₆H₁₅F₃N₄O 352.32 Trifluoromethyl, dimethylamino (pyridine) Fluorination enhances stability; dimethylamino aids solubility
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-... (CAS: 571949-21-8) C₁₇H₁₂ClF₄N₅OS 437.82 Chloro, triazole-sulfanyl Triazole may improve enzyme binding
N-[4-[(3-nitro-2-pyridinyl)amino]phenyl]acetamide (CAS: 61963-80-2) C₁₃H₁₂N₄O₃ 288.27 Nitro (pyridine) Electron-withdrawing nitro group
N-(7-Methyl-2-phenylamino-...pyrido-thieno-pyrimidinone) C₁₈H₁₉N₅SO₂ 369.44 Fused heterocycle Rigid structure enhances selectivity
N-{3-[(6-Chloro-tetrahydrocarbazol-9-yl)carbonyl]phenyl}acetamide - - Carbazole, chloro Aromatic stacking potential

Biological Activity

N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide (CAS: 1311280-00-8) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C16H16F3N3O
  • Molecular Weight : 339.31 g/mol

Its structure features a pyridine ring substituted with a dimethylamino group and a trifluoromethyl group, which are significant for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, the inhibition of BCR-ABL kinase has been documented for related pyridine derivatives, suggesting that this compound may share similar properties .
  • Induction of Apoptosis : The compound's structure is conducive to inducing apoptosis in cancer cells, as evidenced by studies demonstrating that related compounds trigger apoptotic pathways in various cancer cell lines .
  • Antitumor Activity : Preliminary studies have suggested that this compound exhibits cytotoxicity against certain tumor cell lines, indicating potential as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Kinase InhibitionInhibits BCR-ABL kinase activity
Apoptosis InductionInduces apoptosis in cancer cells
Antitumor EfficacyCytotoxic effects on tumor cell lines

Case Study: Inhibition of BCR-ABL Kinase

A study focused on a series of pyridine derivatives similar to this compound demonstrated IC50 values in the nanomolar range for BCR-ABL inhibition. This suggests that the compound may effectively target this kinase, which is crucial in chronic myeloid leukemia (CML) treatment .

Case Study: Cytotoxicity Against Tumor Cell Lines

In vitro assays revealed that the compound exhibited significant cytotoxicity against various cancer cell lines when tested at concentrations ranging from 1 to 10 μM. The mechanism was attributed to mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

Q & A

Advanced Question

  • Trifluoromethyl : Enhances metabolic stability and lipophilicity (logP ↑), critical for blood-brain barrier penetration in CNS-targeted compounds .
  • Dimethylamino : Increases basicity (pKa ~8–9), improving solubility in acidic media. However, steric bulk may reduce binding affinity in enzyme assays .
  • Acetamide linkage : Hydrogen-bonding capacity (amide NH) enhances target engagement, as seen in docking studies with kinase domains .

What computational approaches predict the biological activity of this compound?

Advanced Question

  • Molecular docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., viral polymerases). For example, trifluoromethyl groups exhibit hydrophobic interactions with conserved residues, while dimethylamino groups form salt bridges .
  • QSAR models : Electron-withdrawing substituents (CF3) correlate with enhanced antiviral EC50 values in analogous compounds .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories, with RMSD <2 Å indicating robust binding .

How can contradictions in synthetic protocols for analogous acetamides be resolved?

Advanced Question
Discrepancies in yields or regioselectivity (e.g., substitution vs. elimination pathways) require:

  • Mechanistic studies : DFT calculations to map energy barriers for competing pathways .
  • In situ monitoring : HPLC or ReactIR tracks intermediate formation, guiding optimal reaction time and temperature .
  • Alternative reagents : Replacing iron powder with catalytic hydrogenation (Pd/C) improves reduction efficiency for nitro intermediates .

What analytical techniques validate the stereochemical purity of intermediates?

Advanced Question

  • Chiral HPLC : Resolves enantiomers using columns like Chiralpak AD-H (hexane:IPA eluent) .
  • X-ray crystallography : Determines absolute configuration, as applied to piperazine-acetamide derivatives (e.g., C30H33N5O6S) .
  • NOESY NMR : Identifies spatial proximity of substituents (e.g., dimethylamino and trifluoromethyl groups) to confirm regiochemistry .

What are the stability considerations for this compound under storage and experimental conditions?

Advanced Question

  • Light sensitivity : Trifluoromethyl groups may degrade under UV; store in amber vials at –20°C .
  • Hydrolysis : Acetamide bonds are stable in pH 5–7 but degrade in strongly acidic/basic conditions. Accelerated stability studies (40°C/75% RH) over 4 weeks assess degradation products via LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.